2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
Description
2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a pyrazolone derivative featuring a 2-methylphenyl substituent at the pyrazole ring and an acetic acid moiety at the 4-position. The acetic acid group enhances hydrogen-bonding capacity, influencing both physicochemical properties and biological interactions.
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-[2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H12N2O3/c1-8-4-2-3-5-10(8)14-12(17)9(7-13-14)6-11(15)16/h2-5,7,13H,6H2,1H3,(H,15,16) |
InChI Key |
LFERXUSCDJAZES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CN2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves the condensation of 2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The general steps are as follows:
Condensation: 2-methylphenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form the pyrazole ring.
Hydrolysis: The ester group in the pyrazole derivative is hydrolyzed to yield the final product, 2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.
Biology: The compound is investigated for its biological activities, including antimicrobial and anticancer properties.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Hydrogen Bonding and Crystallography
- Hydrogen-Bonding Motifs : The acetic acid group in the parent compound forms strong hydrogen bonds, often leading to dimeric structures (e.g., R₂²(10) motifs in ). In contrast, amide derivatives (e.g., ) exhibit N–H···O bonds, stabilizing crystal lattices .
- Dihedral Angles : Substituents influence molecular conformation. For example, the dichlorophenyl analog in shows dihedral angles of 48.45° between the dichlorophenyl and pyrazole rings, affecting packing efficiency .
Biological Activity
2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
The molecular formula of 2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is with a molecular weight of 246.26 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O3 |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid |
Synthesis
The synthesis of this compound typically involves the reaction between 2-methylphenylhydrazine and ethyl acetoacetate under acidic conditions. The process can be summarized as follows:
- Reactants : 2-methylphenylhydrazine and ethyl acetoacetate.
- Conditions : Acidic medium (e.g., sulfuric acid), reflux at approximately 70–80°C.
- Final Product : The product is obtained through esterification followed by purification.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds containing a pyrazole structure. In vitro evaluations indicate that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Colorectal Cancer
- Breast Cancer (MDA-MB-231)
For instance, a study demonstrated that compounds with the 1H-pyrazole scaffold exhibited significant antiproliferative effects on breast cancer cells with IC50 values ranging from 10 to 30 μM .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been investigated. Compounds similar to 2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid have shown promising results in inhibiting cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process. Notably:
This suggests that such compounds could serve as effective anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The pyrazole ring allows for interaction with specific enzymes and receptors, modulating their activity.
- Cell Signaling Pathways : It may influence signaling pathways involved in cell proliferation and inflammation.
Study on Anticancer Activity
A comprehensive study published in the ACS Omega journal synthesized various pyrazole derivatives and evaluated their anticancer activities using both in vitro and in vivo models. The findings indicated that compounds with a similar structure to 2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid significantly inhibited tumor growth in xenograft models .
Anti-inflammatory Research
Another study focused on evaluating the anti-inflammatory properties of substituted pyrazoles compared to standard treatments like diclofenac. The results showed that certain derivatives exhibited comparable or superior efficacy with lower toxicity profiles, indicating their potential as safer alternatives for treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
